Cas no 137506-13-9 (boc-glu-ochex)

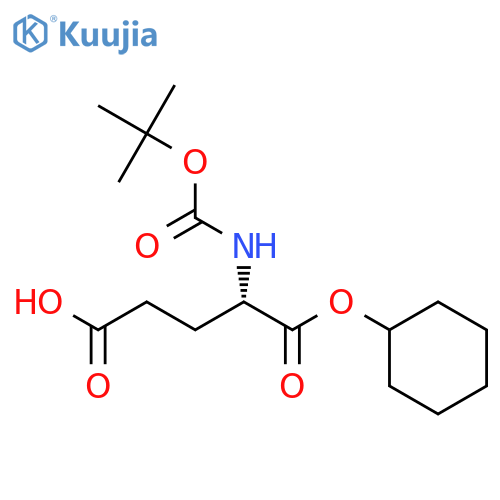

boc-glu-ochex structure

商品名:boc-glu-ochex

boc-glu-ochex 化学的及び物理的性質

名前と識別子

-

- boc-glu-ochex

- Boc-L-glutamic acid α-cyclohexyl ester

- 1-Cyclohexyl hydrogen?N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate

- (4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

- 137506-13-9

- S-137506-13-9

- Boc-L-glutamicacid5-cyclohexylester

- FD21506

- (4S)-4-[(TERT-BUTOXYCARBONYL)AMINO]-5-(CYCLOHEXYLOXY)-5-OXOPENTANOIC ACID

- AS-49100

- AKOS027328000

- N-Boc-L-glutamic acid cyclohexyl ester

- CS-0210631

- MFCD00076928

-

- MDL: MFCD00076928

- インチ: InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1

- InChIKey: DVTMNTVXXIJGMR-LBPRGKRZSA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(OC1CCCCC1)=O)CCC(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 329.18383758g/mol

- どういたいしつりょう: 329.18383758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 10

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- 密度みつど: 1.16±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.36 g/l)(25ºC)、

boc-glu-ochex 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B656148-100mg |

Boc-Glu-OcHex |

137506-13-9 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B656148-500mg |

Boc-Glu-OcHex |

137506-13-9 | 500mg |

$ 115.00 | 2022-06-07 | ||

| 1PlusChem | 1P0013UW-1g |

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester |

137506-13-9 | ≥ 98% (Assay by Titration) | 1g |

$81.00 | 2025-02-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285177A-5g |

Boc-L-glutamic acid alpha-cyclohexyl ester, |

137506-13-9 | 5g |

¥2256.00 | 2023-09-05 | ||

| TRC | B656148-50mg |

Boc-Glu-OcHex |

137506-13-9 | 50mg |

$ 50.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285177-1 g |

Boc-L-glutamic acid alpha-cyclohexyl ester, |

137506-13-9 | 1g |

¥564.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285177A-5 g |

Boc-L-glutamic acid alpha-cyclohexyl ester, |

137506-13-9 | 5g |

¥2,256.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285177-1g |

Boc-L-glutamic acid alpha-cyclohexyl ester, |

137506-13-9 | 1g |

¥564.00 | 2023-09-05 | ||

| A2B Chem LLC | AA50856-5g |

Boc-glu-ochex |

137506-13-9 | ≥ 98% (Assay by Titration) | 5g |

$246.00 | 2024-04-20 | |

| abcr | AB446761-1g |

Boc-glu-ochex; . |

137506-13-9 | 1g |

€156.30 | 2024-08-03 |

boc-glu-ochex 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

137506-13-9 (boc-glu-ochex) 関連製品

- 73821-95-1((S)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid)

- 106719-44-2(Boc-D-Lys-OH)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 24277-39-2(Boc-Glu-OtBu)

- 2419-94-5(N-Boc-L-glutamic acid)

- 53308-95-5(Boc-Nva-OH)

- 21887-64-9(Nα-Boc-L-Ornithine)

- 13734-28-6(Boc-Lys-OH)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 1676-90-0(Boc-Asp(OtBu)-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137506-13-9)boc-glu-ochex

清らかである:99%

はかる:5g

価格 ($):247